molecular formula C9H11ClF2N2 B13673473 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

Cat. No.: B13673473
M. Wt: 220.65 g/mol
InChI Key: WXNCRFQHKDNLHT-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound characterized by the presence of a pyridine ring substituted with two fluorine atoms and a pyrrolidine ring

Properties

Molecular Formula

C9H11ClF2N2

Molecular Weight

220.65 g/mol

IUPAC Name

3,5-difluoro-2-pyrrolidin-2-ylpyridine;hydrochloride

InChI

InChI=1S/C9H10F2N2.ClH/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8;/h4-5,8,12H,1-3H2;1H

InChI Key

WXNCRFQHKDNLHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=N2)F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the reaction of 3,5-difluoropyridine with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins .

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